

Efficacy of Bromophenol Derivatives as Anticancer Agents: A Comparative Guide

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Compound of Interest

Compound Name: 2,6-Dibromo-4-fluorophenol

Cat. No.: B1294950

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An objective comparison of the performance of various bromophenol derivatives as potential anticancer agents, supported by experimental data.

The quest for novel and effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, bromophenol derivatives, a class of compounds often found in marine organisms, have garnered significant attention for their potential cytotoxic effects against various cancer cell lines. While specific data on **2,6-dibromo-4-fluorophenol** derivatives remains nascent, a broader examination of structurally related bromophenol compounds provides valuable insights into their anticancer efficacy and mechanisms of action. This guide offers a comparative analysis of these derivatives, presenting experimental data, detailing methodologies, and visualizing key cellular pathways to aid researchers and drug development professionals in this promising area of study.

Comparative Anticancer Activity of Bromophenol Derivatives

The cytotoxic potential of various bromophenol derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for this assessment. The following tables summarize the IC₅₀ values for several classes of bromophenol derivatives.

Table 1: Comparative Anticancer Activity (IC₅₀ in μ M) of Bromophenol Schiff Base Analogs

Compound Class	HeLa (Cervical Cancer)	MCF-7 (Breast Cancer)	HepG2 (Liver Cancer)	HCT-116 (Colon Cancer)
Bromophenol Schiff Bases (General)	1.47 - 4.12	5.95 - 45.39	9.07 - 73.69	12.83
Cisplatin (Reference Drug)	-	32.38	-	-
5-Fluorouracil (Reference Drug)	-	-	6.44	-

Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives and is intended for comparative purposes.

Table 2: In Vitro Anticancer Activity (IC50, μ M) of Bromophenol-Indolin-2-one Derivatives

Compound	A549 (Lung)	Bel7402 (Liver)	HepG2 (Liver)	HeLa (Cervical)	HCT116 (Colon)
4g	1.89 ± 0.15	2.45 ± 0.21	3.12 ± 0.28	2.87 ± 0.25	2.11 ± 0.19
4h	2.03 ± 0.18	2.67 ± 0.24	3.45 ± 0.31	3.01 ± 0.27	2.34 ± 0.21
4i	1.76 ± 0.14	2.21 ± 0.19	2.98 ± 0.26	2.54 ± 0.22	1.98 ± 0.17
5h	3.15 ± 0.29	4.01 ± 0.36	4.87 ± 0.43	4.23 ± 0.38	3.56 ± 0.32
6d	2.54 ± 0.23	3.11 ± 0.28	3.98 ± 0.35	3.45 ± 0.31	2.87 ± 0.26
7a	2.21 ± 0.20	2.87 ± 0.26	3.54 ± 0.32	3.12 ± 0.28	2.45 ± 0.22
7b	2.01 ± 0.18	2.54 ± 0.23	3.21 ± 0.29	$2.89 \pm$	

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